(2-氟苯基)(4-(6-异丙氧基-2-甲基嘧啶-4-基)哌嗪-1-基)甲苯酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

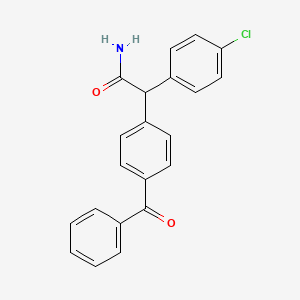

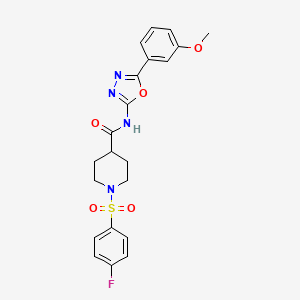

“(2-Fluorophenyl)(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone” is a compound that has been studied for its inhibitory effects on Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Molecular Structure Analysis

The molecular structure of this compound involves a fluorophenyl moiety linked to a piperazine ring, which is further connected to a 2-methylpyrimidin-4-yl group . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for the inhibitory effects on ENT1 and ENT2 .科学研究应用

抗病毒活性

- Ashok 等人 (2015) 的一项研究报告了 β-咔啉衍生物的合成,这些衍生物表现出对 HIV-2 菌株的选择性抑制。这包括与 (2-氟苯基)(4-(6-异丙氧基-2-甲基嘧啶-4-基)哌嗪-1-基)甲苯酮 在结构上相似的化合物。

抗菌活性

- Nagaraj 等人 (2018) 合成了哌嗪的新型三唑类似物,对细菌生长有显着的抑制作用,表明其作为抗菌剂开发的潜力。

神经保护活性

- Zhong 等人 (2020) 的一项研究探索了芳氧乙胺衍生物的神经保护作用。与该化学物质相似的化合物显示出对谷氨酸诱导的细胞死亡和体内抗缺血活性的潜在神经保护作用。

抗惊厥剂

- Malik 和 Khan (2014) 的工作合成了具有抗惊厥活性的新型化合物,表明 (2-氟苯基)(4-(6-异丙氧基-2-甲基嘧啶-4-基)哌嗪-1-基)甲苯酮 等化合物在治疗癫痫方面的潜力。

抗抑郁潜力

- Vacher 等人 (1999) 报道了 2-吡啶甲胺的衍生物,作为有效的口服活性 5-HT1A 受体激动剂,具有明显的抗抑郁潜力。

合成和结构分析

- Prasad 等人 (2018) 对与所讨论化学物质类似的生物活性杂环化合物进行了合成、结构探索和 Hirshfeld 表面分析,提供了对其分子结构和稳定性的见解。

作用机制

Target of Action

The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .

Mode of Action

The compound interacts with its targets, the ENTs, by inhibiting their function. It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor

Biochemical Pathways

The inhibition of ENTs affects the nucleoside transport pathways. ENTs are responsible for the transport of nucleosides across cell membranes, which is crucial for nucleotide synthesis and the regulation of adenosine function. By inhibiting ENTs, the compound disrupts these pathways and their downstream effects .

Pharmacokinetics

The compound’s irreversible and non-competitive inhibition of ents suggests that it may have a prolonged effect .

Result of Action

The molecular and cellular effects of the compound’s action include reduced uridine uptake in cells expressing ENT1 and ENT2. This could potentially lead to decreased nucleotide synthesis and altered adenosine function .

属性

IUPAC Name |

(2-fluorophenyl)-[4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN4O2/c1-13(2)26-18-12-17(21-14(3)22-18)23-8-10-24(11-9-23)19(25)15-6-4-5-7-16(15)20/h4-7,12-13H,8-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPOAUJRIPIAAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,6-Dioxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2406263.png)

![N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2406264.png)

![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2406266.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2406268.png)

![N-[2-[(E)-4-Methylpent-2-en-2-yl]thiophen-3-yl]benzamide](/img/structure/B2406269.png)

![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-4-carboxamide](/img/structure/B2406272.png)

![tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate](/img/structure/B2406274.png)

![[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2406276.png)

![2,2-Difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2406278.png)

![Methyl 2-[[3-carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2406280.png)